molecular formula C24H25NO4 B12440514 (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid

Cat. No.: B12440514
M. Wt: 391.5 g/mol
InChI Key: JBZXLQHJZHITMW-XLRMLUQGSA-N
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Description

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl group attached to an octahydroindole carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. This group is then attached to the octahydroindole-2-carboxylic acid through a series of reactions that may include protection and deprotection steps, as well as coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with biological targets and its versatility in various chemical reactions. This makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22?/m1/s1

InChI Key

JBZXLQHJZHITMW-XLRMLUQGSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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